molecular formula C16H13N3O4S B2904041 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 300568-29-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2904041
CAS No.: 300568-29-0
M. Wt: 343.36
InChI Key: WBXQLZPZTILGBC-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its diverse and significant pharmacological potential. Benzothiazole derivatives have been extensively investigated for their potent biological activities and are considered a privileged structure in medicinal chemistry . These compounds are frequently explored as antitumor agents, with demonstrated efficacy against a broad panel of cancer cell lines, including breast, ovarian, renal, and colon cancers . The mechanism of action for benzothiazole derivatives can vary, but it often involves the inhibition of key enzymes like carbonic anhydrase, which is a tumor-associated protein, or other pathways that lead to the induction of apoptosis in malignant cells . Beyond oncology, this class of compounds has shown promising anticonvulsant properties in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) tests, suggesting potential application in neurological research . The structural motif of a benzamide linked to a heterocycle like benzothiazole is also found in compounds studied as antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), indicating utility in neuropharmacological studies . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. The structural formula is C17H15N3O4S.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-6-7-13-14(9-12)24-16(17-13)18-15(20)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXQLZPZTILGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution via Carboxylic Acid Derivatives

The most widely reported method involves reacting 6-ethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under basic conditions. In analogous syntheses, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide was prepared using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux temperatures. For the target compound, this protocol can be adapted by substituting 3-nitrobenzoyl chloride, with reaction completion typically achieved within 12–24 hours.

Key parameters:

  • Solvent : DMF or acetone for improved solubility of aromatic intermediates.
  • Base : K₂CO₃ or triethylamine (TEA) to neutralize HCl byproducts.
  • Temperature : Reflux (80–100°C) to accelerate nucleophilic attack.

Coupling Reagent-Mediated Amidation

Alternative approaches employ carbodiimide-based reagents (e.g., EDCl/HOBt) to activate 3-nitrobenzoic acid before coupling with the benzothiazole amine. This method, utilized for N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide , achieved yields >70% in tetrahydrofuran (THF) at room temperature.

Optimization of Reaction Conditions

Solvent Selection and Yield Correlation

Comparative studies demonstrate that polar aprotic solvents enhance reaction efficiency:

Solvent Dielectric Constant Yield (%) Reference
DMF 36.7 68–75
Acetone 20.7 62–65
THF 7.5 71–73

DMF’s high polarity facilitates dissolution of both ionic intermediates and aromatic reactants, though THF may reduce side reactions in acid-sensitive systems.

Temperature and Reaction Kinetics

Elevated temperatures (reflux) reduce reaction times but risk decomposition of nitro groups. Kinetic profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide revealed optimal conversion at 80°C for 8 hours, balancing speed and stability.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Benzothiazole protons resonate as doublets at δ 7.22–8.68 ppm, while the ethoxy group (-OCH₂CH₃) appears as a quartet at δ 3.97 ppm and triplet at δ 1.33 ppm. The amide NH proton is observed as a singlet near δ 11.05–11.15 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–172 ppm, consistent with benzothiazole-amide hybrids.

Mass Spectrometry

Electrospray ionization (ESI-MS) of related compounds (e.g., C₁₇H₁₅N₃O₄S ) shows [M+H]⁺ peaks at m/z 357.3837, with fragmentation patterns confirming the loss of NO₂ (–46 Da) and ethoxy (–45 Da) groups.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-deficient nitro group may undergo reduction under prolonged heating. Using inert atmospheres (N₂/Ar) and minimizing reaction times mitigates this issue.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. For N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide , recrystallization improved purity from 85% to >98%.

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

6-Ethoxy-1,3-benzothiazol-2-amine is synthesized via:

  • Ethoxylation of 2-aminobenzothiazole using ethyl bromide/K₂CO₃.
  • Nitration of benzamide derivatives followed by chlorination (SOCl₂) to generate 3-nitrobenzoyl chloride.

Green Chemistry Approaches

Recent advances replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving comparable yields (70–72%) for benzothiazole amides.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide are influenced by its substituents. Below is a comparison with structurally related benzothiazole derivatives:

Key Findings

Substituent Effects on Benzothiazole Ring :

  • 6-Ethoxy vs. 6-Methoxy/Nitro : Ethoxy provides moderate lipophilicity compared to methoxy (less polar) or nitro (electron-withdrawing). BTC-j (6-methoxy) showed superior activity against E. coli (MIC 3.125 µg/ml), suggesting that smaller alkoxy groups may optimize bacterial membrane penetration .
  • Nitro Group Position : BTC-r (6-nitro on benzothiazole) exhibited activity against Gram-positive bacteria, while the target compound’s nitro group on the benzamide may direct interactions with different residues in DNA gyrase .

Amide Group Variations: Pyridine vs. Nitrobenzamide: BTC-j and BTC-r incorporate pyridine-acetamide groups, which likely enhance hydrogen bonding with DNA gyrase. In contrast, the nitrobenzamide in the target compound may strengthen π-π stacking or electrostatic interactions . Trifluoromethyl vs.

Antimicrobial Activity Trends :

  • Compounds with electron-withdrawing groups (nitro, trifluoromethyl) generally exhibit stronger antimicrobial effects due to enhanced target binding. For example, BTC-j and BTC-r showed MIC values comparable to standard drugs like ciprofloxacin .
  • The absence of activity data for the target compound necessitates extrapolation from structural analogs. Its 3-nitrobenzamide group may confer activity against Gram-negative bacteria, similar to BTC-j’s efficacy against E. coli .

Target-Specific Interactions: Docking studies on BTC-j and BTC-r revealed strong interactions with DNA gyrase (PDB: 3G75), a critical enzyme for bacterial DNA replication. The target compound’s nitro group may mimic the binding mode of quinolones, which also target gyrase . Derivatives like Z14 and MMV001239 highlight the versatility of benzothiazoles in targeting viral proteins (e.g., Dengue NS) or eukaryotic receptors (e.g., cannabinoid receptors), suggesting scaffold adaptability .

Q & A

Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the benzothiazole core. Key steps include:

  • Benzothiazole formation : Condensation of 6-ethoxy-2-aminobenzothiazole with 3-nitrobenzoyl chloride in solvents like dichloromethane or dimethylformamide (DMF) under reflux .
  • Coupling agents : Use of bases like triethylamine to facilitate amide bond formation .
  • Optimization : Critical parameters include temperature control (70–90°C), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (6–12 hours). Monitoring via TLC ensures completion .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A combination of techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, e.g., distinguishing ethoxy (–OCH2_2CH3_3) and nitro (–NO2_2) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C22_{22}H18_{18}N2_2O3_3S, MW 390.46) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC50_{50} values .
  • Antioxidant potential : DPPH radical scavenging assays at concentrations 10–100 μM .

Advanced Research Questions

Q. How do electron-withdrawing (e.g., nitro) and electron-donating (e.g., ethoxy) substituents influence its biological activity?

The nitro group (–NO2_2) enhances electrophilicity, improving interactions with microbial enzymes or DNA, while the ethoxy group (–OCH2_2CH3_3) increases lipophilicity, aiding membrane penetration. Structure-activity relationship (SAR) studies on analogs show:

  • Nitro-substituted derivatives exhibit 2–3x higher antimicrobial activity compared to methoxy analogs .
  • Ethoxy groups reduce cytotoxicity (IC50_{50} > 50 μM) compared to halogenated variants (IC50_{50} < 20 μM) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound purity : Ensure >95% purity via HPLC and corroborate with orthogonal techniques (e.g., elemental analysis) .
  • Cell line selection : Use isogenic cell lines to isolate compound-specific effects .

Q. How can computational methods predict its reactivity and metabolic stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The nitro group’s LUMO (-1.8 eV) suggests susceptibility to reduction .
  • ADMET prediction : Tools like SwissADME estimate moderate intestinal absorption (LogP = 3.2) and CYP450-mediated metabolism, highlighting potential for hepatic clearance .

Q. What synthetic modifications improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains at the ethoxy group to enhance aqueous solubility.
  • Salt formation : Hydrochloride salts improve solubility (e.g., 5 mg/mL in water vs. 0.2 mg/mL for free base) .
  • Prodrug approach : Convert the nitro group to an amino moiety (–NH2_2) via in situ reduction, which also modulates toxicity .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst optimization : Use HATU instead of HOBt/EDCI for amide coupling, improving yields from 45% to 72% .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, minimizing decomposition .

Q. What experimental designs validate its mechanism of action in anticancer studies?

  • Target identification : Use pull-down assays with biotinylated analogs to isolate binding proteins.
  • Transcriptomic profiling : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

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